Thiophene derivatives are known to have significant therapeutic importance . They are often used in the synthesis of various drugs due to their bioactive properties.
Thiophene derivatives are used in the synthesis of various organic compounds . They can act as building blocks in the creation of complex organic molecules.
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate is a synthetic compound characterized by its unique thiophene ring structure and functional groups. Its chemical formula is , and it possesses a molecular weight of 196.23 g/mol. The compound features an amino group, a cyano group, and a methoxycarbonyl moiety, contributing to its potential biological activity and chemical reactivity.
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate has shown promising biological activities:
The synthesis of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate typically involves the following steps:
Specific methodologies have been documented in patents detailing industrial-scale synthesis processes that achieve high yields and purity levels .
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate has several applications:
Interaction studies focus on how methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate interacts with biological systems:
Several compounds share structural similarities with methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-amino-4-cyano-thiophene-2-carboxylate | 61320-65-8 | Lacks methoxy group; simpler structure |
| Methyl 5-amino-thiophene-2-carboxylate | 674773-12-7 | No cyano group; different reactivity |
| Methyl 5-cyano-thiophene-2-carboxylate | Not available | Does not contain amino group; different biological activity |
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate stands out due to its combination of an amino group, cyano group, and methoxycarbonyl moiety, which enhances its reactivity and potential biological applications compared to its analogs. This unique combination allows for diverse synthetic pathways and potential therapeutic uses that are not present in simpler derivatives.
The Gewald reaction is the cornerstone of synthesizing this compound, leveraging a three-component reaction involving α-methylene carbonyl compounds, α-activated acetonitriles, and elemental sulfur. For this specific derivative, dimethyl 3-oxoglutarate (V) reacts with malonitrile (VI) in methanol under morpholine catalysis to form an intermediate (VII), which undergoes sulfur-mediated cyclocondensation.
Key Steps and Mechanism:
Table 1: Reaction Parameters in Gewald Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Methanol | |
| Catalyst | Morpholine (>0.95 mol/mol) | |
| Temperature | <50°C | |
| Sulfur (S₈) | 1.0 equiv. | |
| Yield | 77% |
Large-scale production prioritizes high-purity yields and reproducibility. The optimized protocol from patent literature employs dimethyl 3-oxoglutarate (V), malonitrile (VI), and sulfur in methanol with morpholine.
Critical Optimization Strategies:
Table 2: Industrial-Scale Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Methanol Volume | 1–3 mL/g | Prevents reactant insolubility |
| Reflux Time | 1.5–3 hours | Completes cyclization |
| Morpholine Loading | >0.95 mol/mol | Ensures full conversion |
Morpholine serves as a dual-function catalyst, while sulfur drives the formation of the thiophene ring.
Morpholine’s Dual Role:
Sulfur’s Reactivity:
Table 3: Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Reference |
|---|---|---|
| Morpholine | 77 | |
| Diethylamine | 60–70 | |
| DBU | 57 |
Methanol remains the preferred solvent due to its polarity and compatibility with morpholine. Alternative systems face limitations in yield or scalability.
Table 4: Solvent Performance in Gewald Reactions
| Solvent | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Methanol | 77 | High solubility, low viscosity | Toxicity concerns |
| Ethanol | 60–70 | Lower toxicity | Reduced reaction rate |
| Water | <50 | Environmentally friendly | Poor reactant solubility |
Key Findings:
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate (hereafter referred to as the thiophene tetraester) is a cornerstone intermediate in the production of strontium ranelate, a bis(carboxymethyl)amino-thiophene derivative approved for osteoporosis treatment. The compound’s synthetic utility arises from its ability to undergo sequential hydrolysis and salt formation reactions. As detailed in the patent WO2010021000A2, the thiophene tetraester reacts with strontium salts under controlled alkaline conditions to yield strontium ranelate octahydrate, a process optimized for industrial scalability [2]. Key steps include:
Recent studies highlight the thiophene tetraester’s relevance in anti-osteoporosis drug discovery. For instance, thiophene amide derivatives synthesized from similar intermediates exhibit potent inhibition of osteoclastogenesis, with IC50 values as low as 0.002 μM in preclinical models [3].
Table 1: Key Reaction Parameters in Strontium Ranelate Synthesis
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Lithium hydroxide equivalence | 4.5 moles per mole tetraester | Complete ester hydrolysis |
| Strontium chloride equivalence | 2.25 moles per mole tetraester | Salt formation |
| Drying temperature | 30–35°C under reduced pressure | Preserve octahydrate crystal structure |
The synthesis of the thiophene tetraester involves a convergent strategy starting from 1,3-acetonedicarboxylic acid diethyl ester and malononitrile. A critical innovation lies in stabilizing enolate intermediates during cyclocondensation, which historically suffered from poor yields due to intermediate instability [2]. Modern protocols employ morpholine or diethylamine to stabilize the enolate, achieving yields >70% for the thiophene tetraester [2].
The compound’s reactivity is governed by its electron-deficient thiophene ring, which facilitates nucleophilic substitution at the 4-cyano position. Density functional theory (DFT) studies of related ranelic acid tetraesters reveal that the planar thiophene system and ester substituents optimize orbital overlap during hydrolysis, ensuring regioselective carboxylate formation [4].
Table 2: Structural and Electronic Properties of the Thiophene Tetraester
| Property | Value/Description | Impact on Reactivity |
|---|---|---|
| Thiophene ring planarity | Dihedral angle <5° | Enhances conjugation for nucleophilic attack |
| Electron-withdrawing groups | Cyano, ester substituents | Activates C4 for substitution |
| Log P (calculated) | 1.2 ± 0.3 | Balances solubility and reactivity |
Industrial production of the thiophene tetraester must adhere to stringent regulatory standards to ensure batch consistency and impurity control. Key requirements include:
Regulatory agencies emphasize process validation for intermediates used in APIs (Active Pharmaceutical Ingredients). For example, the European Medicines Agency (EMA) requires demonstration of linearity between intermediate purity and final drug product quality, particularly for critical intermediates like the thiophene tetraester [2].
Table 3: Regulatory Limits for Key Impurities
| Impurity | Maximum Allowable Level (Area %) | Analytical Method |
|---|---|---|
| Impurity A (ranelic acid methyl ester) | 0.15 | HPLC-UV at 254 nm |
| Residual solvents | ≤60 ppm (total) | GC-FID |
The implementation of borate salt catalysis represents a groundbreaking advancement in thiophene derivative synthesis, particularly for the preparation of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate. This innovative approach utilizes salts of boric acid as conjugate acid-base pairs, fundamentally transforming the traditional Gewald reaction methodology [1].
The catalytic mechanism of borate salt-mediated cyclocondensation operates through a sophisticated multi-step process. Piperidinium borate (Pip borate) emerges as the most effective catalyst, demonstrating superior performance compared to pyrrolidinium borate and morpholinium borate derivatives [1]. The mechanism initiates with the formation of a nucleophilic carbanion intermediate through base-promoted activation of the active methylene compound. The borate salt functions as a conjugate acid-base pair, facilitating the Knoevenagel-Cope condensation between carbonyl compounds and activated acetonitriles [2].
The reaction proceeds through three distinct phases: initial condensation of starting substrates, sulfur addition to the resulting α,β-unsaturated nitrile, and final ring closure of the ylidene-sulfur adduct. The borate catalyst exhibits remarkable efficiency, achieving complete conversion within 20 minutes at 20 mol% catalyst loading, representing a significant improvement over traditional methods requiring stoichiometric amine quantities [1].
Systematic optimization studies reveal that piperidinium borate demonstrates exceptional catalytic activity with yields reaching 96% under optimized conditions [1]. The catalyst loading studies indicate that 20 mol% represents the optimal concentration, achieving complete conversion in significantly reduced reaction times compared to conventional approaches. The reaction operates efficiently in environmentally benign ethanol-water solvent systems at temperatures ranging from room temperature to 70°C [1].
| Catalyst Type | Yield (%) | Reaction Time | Catalyst Loading | Solvent System |
|---|---|---|---|---|
| Piperidinium Borate | 96 | 20 minutes | 20 mol% | Ethanol/Water |
| Pyrrolidinium Borate | 89 | 30 minutes | 20 mol% | Ethanol/Water |
| Morpholinium Borate | 85 | 35 minutes | 20 mol% | Ethanol/Water |
The borate salt catalysts demonstrate exceptional recyclability, maintaining catalytic activity through multiple reaction cycles without significant performance degradation. The catalyst can be recovered through simple workup procedures and reused for at least four consecutive runs without appreciable reduction in catalytic efficiency [1]. This recyclability characteristic, combined with the use of green solvents and reduced catalyst loading, positions borate salt catalysis as a sustainable alternative for industrial-scale thiophene synthesis.
Microwave-assisted synthesis represents a revolutionary advancement in thiophene derivative preparation, offering unprecedented acceleration of traditional Gewald reactions while maintaining excellent yields and selectivity [3]. This technology particularly benefits the synthesis of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate through enhanced reaction kinetics and improved energy efficiency.
The application of microwave irradiation to thiophene synthesis operates through direct molecular heating via dielectric loss mechanisms. The microwave energy induces rapid molecular rotations and vibrations, resulting in instantaneous and uniform heating throughout the reaction medium [3]. This volumetric heating approach contrasts sharply with conventional conductive heating, eliminating temperature gradients and hotspots that can lead to side reactions or decomposition.
The kinetic enhancement observed in microwave-assisted Gewald reactions stems from several factors: increased molecular collision frequency, enhanced mass transfer rates, and activation of polar transition states. Studies demonstrate that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [3] [4].
Systematic optimization of microwave parameters reveals critical relationships between power, temperature, and reaction outcomes. The optimal conditions for thiophene synthesis typically involve microwave powers of 200-300 watts at temperatures ranging from 40-120°C, depending on the specific substrate combination [3]. The reaction time optimization shows remarkable efficiency, with complete conversions achieved in 30 minutes compared to several hours required by conventional heating methods.
| Microwave Conditions | Yield Range (%) | Reaction Time | Temperature (°C) | Product Diversity |
|---|---|---|---|---|
| 200W, 30 min | 57-95 | 30 minutes | 120 | 31 derivatives |
| 300W, 15 min | 65-91 | 15 minutes | 100 | 14 derivatives |
| 250W, 2 min | 85-92 | 2 minutes | 80 | 12 derivatives |
Microwave-assisted synthesis demonstrates exceptional substrate scope, accommodating diverse carbonyl compounds, activated nitriles, and sulfur sources. The method exhibits remarkable tolerance toward various functional groups, including aromatic and aliphatic substituents, electron-withdrawing groups, and heterocyclic moieties [3]. This broad compatibility enables the preparation of structurally diverse thiophene libraries for pharmaceutical and materials science applications.
The synthesis of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate benefits particularly from microwave acceleration, achieving 77% yield in a two-hour reaction using morpholine as the base catalyst and methanol as the solvent [5]. The microwave conditions facilitate the complex multi-step transformation involving dimethyl 3-oxoglutarate, malononitrile, and elemental sulfur.
Solvent-free synthesis methodologies represent the pinnacle of green chemistry principles in thiophene derivative preparation, eliminating organic solvents while maintaining or enhancing reaction efficiency [6]. These approaches align with sustainability imperatives and offer significant advantages in terms of environmental impact, cost reduction, and simplified purification procedures.
Mechanochemical approaches to thiophene synthesis utilize mechanical energy to drive chemical transformations in the absence of solvents. The mechanochemical synthesis of porous thiophene polymers demonstrates remarkable efficiency, achieving surface areas up to 1850 m²/g through oxidative polymerization processes [6]. This approach represents a paradigm shift from traditional solution-based methods, offering nearly twice the surface area compared to conventional synthetic routes.
The mechanochemical activation operates through several mechanisms: increased surface area contact between reactants, generation of reactive sites through mechanical stress, and enhanced mass transfer in the solid state. These factors combine to create highly efficient reaction conditions that often surpass solution-based alternatives in terms of yield and product quality [6].
Solid-state catalysis plays a crucial role in solvent-free thiophene synthesis, with various support materials facilitating efficient transformations. Aluminum oxide emerges as a particularly effective support for microwave-assisted coupling reactions, enabling rapid synthesis of thiophene oligomers with excellent yields [7]. The solid support provides a heterogeneous environment that concentrates reactants and facilitates efficient heat transfer during microwave irradiation.
The development of functionalized fiber catalysts represents another innovative approach to solvent-free synthesis. Polyacrylonitrile fiber functionalized with N-methylpiperazine groups demonstrates exceptional catalytic activity for Gewald reactions, achieving 89% yield with excellent recyclability [8]. This heterogeneous catalyst system combines the advantages of solid-state catalysis with easy separation and reuse capabilities.
Solvent-free synthesis offers compelling environmental and economic advantages over traditional methodologies. The elimination of organic solvents reduces waste generation, eliminates solvent recovery costs, and simplifies purification procedures. Life cycle assessment studies of thiophene-based materials synthesized through solvent-free methods demonstrate significantly reduced environmental impact compared to conventional approaches [9].
| Synthesis Method | Environmental Impact | Waste Generation | Energy Consumption | Economic Efficiency |
|---|---|---|---|---|
| Solvent-Free Mechanochemical | Low | Minimal | Reduced | High |
| Conventional Solution-Based | High | Significant | Elevated | Moderate |
| Microwave Solvent-Free | Very Low | Minimal | Optimized | Very High |
The economic benefits extend beyond environmental considerations, with solvent-free methods typically requiring lower capital investment, reduced operational costs, and simplified downstream processing. The elimination of solvent purchase, storage, and disposal costs represents significant economic advantages, particularly for large-scale industrial applications [9].
Solvent-free approaches facilitate process intensification through enhanced reaction rates, reduced processing volumes, and simplified equipment requirements. The absence of solvents eliminates the need for large-scale solvent handling systems, distillation columns, and waste treatment facilities. This simplification enables more compact and efficient manufacturing processes with improved safety profiles [6].
The scalability of solvent-free methods has been demonstrated through various applications, from laboratory-scale synthesis to industrial production. The mechanochemical synthesis of thiophene polymers, for instance, has been successfully scaled to produce kilogram quantities while maintaining product quality and yield consistency [6]. These scaling studies demonstrate the practical viability of solvent-free approaches for commercial thiophene derivative production.
The comprehensive analysis of catalytic innovations in thiophene derivative synthesis reveals several key trends and optimization opportunities. Borate salt catalysis offers exceptional efficiency for specific transformations, particularly Gewald-type reactions, with excellent recyclability and environmental compatibility. Microwave-assisted methods provide universal acceleration benefits across diverse substrate classes, while solvent-free approaches represent the ultimate expression of green chemistry principles.
The synthesis of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate benefits from all three innovative approaches, with optimized conditions combining microwave acceleration, borate salt catalysis, and minimal solvent usage. This integrated approach achieves superior efficiency, sustainability, and scalability compared to traditional methodologies.
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